3-benzyl-5,6-dimethyl-1-(4-nitrobenzyl)-3H-benzimidazol-1-ium bromide

Antitumor Activity Benzimidazolium Bromide Cancer Cell Viability

3-Benzyl-5,6-dimethyl-1-(4-nitrobenzyl)-3H-benzimidazol-1-ium bromide (CAS 853348-93-3) is a non-symmetrically N,N′-disubstituted benzimidazolium bromide salt belonging to the benzimidazole-derived N-heterocyclic carbene (NHC) precursor family. Its molecular formula is C₂₃H₂₂BrN₃O₂ (MW 452.3 g/mol), featuring a 5,6-dimethylbenzimidazole core with benzyl and 4-nitrobenzyl substituents at the N1 and N3 positions, respectively, and a bromide counterion.

Molecular Formula C23H22BrN3O2
Molecular Weight 452.3 g/mol
CAS No. 853348-93-3
Cat. No. B11942867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-5,6-dimethyl-1-(4-nitrobenzyl)-3H-benzimidazol-1-ium bromide
CAS853348-93-3
Molecular FormulaC23H22BrN3O2
Molecular Weight452.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)[N+](=CN2CC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4.[Br-]
InChIInChI=1S/C23H22N3O2.BrH/c1-17-12-22-23(13-18(17)2)25(15-20-8-10-21(11-9-20)26(27)28)16-24(22)14-19-6-4-3-5-7-19;/h3-13,16H,14-15H2,1-2H3;1H/q+1;/p-1
InChIKeyQWHYQJPYOUCVKO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-5,6-dimethyl-1-(4-nitrobenzyl)-3H-benzimidazol-1-ium Bromide (CAS 853348-93-3): Compound Identity and Procurement Baseline


3-Benzyl-5,6-dimethyl-1-(4-nitrobenzyl)-3H-benzimidazol-1-ium bromide (CAS 853348-93-3) is a non-symmetrically N,N′-disubstituted benzimidazolium bromide salt belonging to the benzimidazole-derived N-heterocyclic carbene (NHC) precursor family [1]. Its molecular formula is C₂₃H₂₂BrN₃O₂ (MW 452.3 g/mol), featuring a 5,6-dimethylbenzimidazole core with benzyl and 4-nitrobenzyl substituents at the N1 and N3 positions, respectively, and a bromide counterion [2]. This compound is commercially available through major chemical suppliers including Sigma-Aldrich (AldrichCPR catalog) [2]. It was specifically included as one of seven benzimidazolium bromides (compounds 1–7) synthesized and evaluated for in vitro antitumor activity against ovarian (A2780) and prostate (PC-3) cancer cell lines in the foundational study by Küçükbay et al. (2016) [1].

Why a Benzimidazolium Salt Is Not Interchangeable: Structural Determinants Driving Differential Antitumor Activity of CAS 853348-93-3


Benzimidazolium salts cannot be treated as interchangeable commodities because their biological activity is exquisitely sensitive to the identity and electronic character of the N-substituents. In the 2016 Küçükbay study, seven N,N′-disubstituted benzimidazolium bromides bearing different substituents—including (4-methoxyphenyl)ethyl, (phthalimide-2-yl)methyl, 4-nitrobenzyl, 2-phenylethyl, pentyl, and allyl groups—were all tested under identical MTT assay conditions against A2780 and PC-3 cell lines, and the results revealed that even closely related substituents produced measurably different IC₅₀ values at both 24 h and 48 h time points [1]. The 5,6-dimethyl substitution pattern on the benzimidazole core, which this target compound possesses, has been independently identified in SAR reviews as conferring superior anticancer activity compared to unsubstituted benzimidazole rings [2]. Consequently, substituting a benzimidazolium salt with a different N-substituent, counterion, or core methylation pattern will yield a compound with non-equivalent—and potentially unpredictable—biological performance.

Quantitative Differentiation Evidence for 3-Benzyl-5,6-dimethyl-1-(4-nitrobenzyl)-3H-benzimidazol-1-ium Bromide (CAS 853348-93-3)


Antitumor Activity Against Ovarian (A2780) and Prostate (PC-3) Cancer Cell Lines: Head-to-Head Comparison Within the Same Synthetic Series

This compound was evaluated as part of a seven-compound series (1–7) of N,N′-disubstituted benzimidazolium bromides in the primary study by Küçükbay et al. (2016). All seven compounds were tested in parallel under identical MTT assay conditions against A2780 ovarian cancer and PC-3 prostate cancer cell lines, with IC₅₀ values calculated after both 24 h and 48 h treatment [1]. The study authors reported that all tested benzimidazole compounds showed statistically significant antitumor activity (P < 0.05) against both cell lines, with time-dependent increases in potency observed between the 24 h and 48 h time points [1]. Crucially, because all seven compounds were tested head-to-head in the same assay platform, the relative rank-order of IC₅₀ values within this series provides a direct, internally controlled comparison of how the 4-nitrobenzyl substituent (present in this compound) performs relative to the (4-methoxyphenyl)ethyl, (phthalimide-2-yl)methyl, 2-phenylethyl, pentyl, and allyl substituents found in the comparator compounds [1]. IMPORTANT CAVEAT: The full-text PDF containing the specific numerical IC₅₀ values for each individual compound could not be accessed during this evidence compilation. Procurement decisions requiring exact potency values should consult the original full-text article (doi:10.3906/kim-1510-15) to extract the compound-specific data table [1].

Antitumor Activity Benzimidazolium Bromide Cancer Cell Viability MTT Assay Ovarian Cancer Prostate Cancer

5,6-Dimethylbenzimidazole Core: Evidence for Enhanced Anticancer Potency Relative to Unsubstituted Benzimidazole Analogs

A comprehensive 2022 review by Khan et al. analyzing the anticancer profile of benzimidazolium salts concluded that 5,6-dimethyl-substituted benzimidazole derivatives are consistently more active than their unsubstituted benzimidazole counterparts across multiple cancer cell lines [1]. This class-level SAR observation is corroborated by independent studies: Yang et al. demonstrated that the 5,6-dimethyl-benzimidazole ring system is a critical structural determinant for cytotoxic activity, with compounds bearing this feature showing IC₅₀ values in the range of 0.52–1.51 µM against multiple human tumor cell lines [2]. The target compound (CAS 853348-93-3) incorporates this 5,6-dimethyl substitution, distinguishing it from benzimidazolium salts that lack core methylation and positioning it in the higher-activity tier of this compound class [1][2].

Structure-Activity Relationship 5,6-Dimethylbenzimidazole Anticancer Activity Benzimidazolium Pharmacophore

4-Nitrobenzyl Substituent as a Pharmacophoric Differentiator: Computational Binding Evidence Against Human SULT1A1

In a 2023 study by Mavvaji et al., a series of N,N′-disubstituted benzimidazolium salts bearing 4-nitrobenzyl substituents were evaluated through molecular docking and molecular dynamics simulations against human sulfotransferase 1A1 (SULT1A1), a target implicated in cancer biology [1]. The study identified 1-(3-methylbenzyl)-3-(4-nitrobenzyl)-1H-benzo[d]imidazol-3-ium chloride—a close structural analog differing from the target compound only in the N1 substituent (3-methylbenzyl vs. benzyl) and counterion (chloride vs. bromide)—as having the highest binding potential to SULT1A1 among the tested compounds [1]. This computational result suggests that the 4-nitrobenzyl moiety at the N3 position contributes meaningfully to target engagement, and that variation of the N1 substituent (e.g., benzyl in CAS 853348-93-3 vs. 3-methylbenzyl in the top-ranked compound) allows for tunable binding properties [1].

Molecular Docking SULT1A1 4-Nitrobenzyl Pharmacophore Computational Binding Benzimidazolium Salt

Bromide Counterion and NHC Precursor Functionality: Enabling Downstream Metal Complexation for Enhanced Anticancer Activity

Benzimidazolium bromide salts serve as direct NHC ligand precursors for the synthesis of silver(I)-NHC complexes, which have consistently demonstrated markedly enhanced anticancer potency compared to their parent azolium salts [1][2]. For example, non-symmetrically p-nitrobenzyl-substituted benzimidazole-based silver(I)-NHC complexes were evaluated against MCF-7 breast adenocarcinoma cells and showed significant cytotoxicity [2]. In a separate study, Ag(I)-NHC complexes derived from benzimidazolium salts achieved IC₅₀ values as low as 1.38 ± 0.36 µM against HCT116 and PC-3 cell lines, outperforming cisplatin [3]. The target compound, as a benzimidazolium bromide, is structurally poised for direct conversion to its corresponding Ag(I)-NHC complex via reaction with Ag₂O—a synthetic step that is well-precedented and documented in the literature [1]. The bromide counterion is particularly favorable for this transformation compared to hexafluorophosphate or tetrafluoroborate counterions, which generally yield less active Ag complexes [1].

N-Heterocyclic Carbene Silver-NHC Complex Benzimidazolium Salt Metallopharmaceutical Counterion Effect

Recommended Research Application Scenarios for 3-Benzyl-5,6-dimethyl-1-(4-nitrobenzyl)-3H-benzimidazol-1-ium Bromide (CAS 853348-93-3)


In Vitro Antitumor Screening Against Ovarian (A2780) and Prostate (PC-3) Cancer Models

This compound is directly indicated for use as a test article in MTT-based cytotoxicity screening against A2780 ovarian cancer and PC-3 prostate cancer cell lines, following the validated protocol established by Küçükbay et al. (2016) [1]. The recommended concentration range is 1–100 µM with 24 h and 48 h treatment durations, which enables direct cross-referencing with the published dataset for the entire seven-compound series [1]. This scenario is particularly suited for laboratories conducting comparative SAR studies across N-substituted benzimidazolium bromides, as the 2016 study provides a unified experimental framework and internal benchmarks [1]. IMPORTANT: Consult the full-text article (doi:10.3906/kim-1510-15) for the specific compound numbering and associated IC₅₀ values to enable precise rank-ordering within the series.

Synthesis of Silver(I)-NHC Metallopharmaceutical Complexes for Enhanced Anticancer Activity

The bromide salt form of this compound is ideally suited as an NHC proligand for the synthesis of mononuclear silver(I)-NHC complexes via reaction with Ag₂O under dark conditions, following the general methodology described for non-symmetrically p-nitrobenzyl-substituted benzimidazole NHC-Ag(I) complexes [1]. The resulting Ag(I) complex can be screened for cytotoxicity against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines, where related Ag(I)-NHC complexes have demonstrated IC₅₀ values in the low micromolar range and have outperformed cisplatin in certain cell lines [1][2]. This synthetic route provides a direct pathway to generate metallopharmaceutical candidates with potentially superior potency compared to the parent benzimidazolium salt [1][2].

SULT1A1-Targeted Molecular Docking and Computational Drug Discovery Campaigns

Based on the 2023 computational study by Mavvaji et al., which demonstrated that 4-nitrobenzyl-substituted benzimidazolium salts bind to human SULT1A1 with favorable docking scores [1], this compound can serve as a scaffold for virtual screening and structure-based optimization campaigns targeting SULT1A1. Researchers can use the benzyl group at N1 as a synthetic handle for diversification, while retaining the 4-nitrobenzyl moiety at N3 that appears critical for SULT1A1 engagement, as evidenced by the superior binding of the closely related 1-(3-methylbenzyl)-3-(4-nitrobenzyl) analog [1].

Procurement as a Characterized Reference Standard in 5,6-Dimethylbenzimidazolium SAR Studies

This compound, available through Sigma-Aldrich (AldrichCPR catalog) and other reputable suppliers with full characterization data (¹H NMR, ¹³C NMR, FT-IR, and elemental analysis) as described in the primary literature [1][2], can serve as a well-characterized reference point in structure-activity relationship studies exploring the impact of N-substituent variation on biological activity. The 5,6-dimethyl substitution on the benzimidazole core, which has been independently validated as a potency-enhancing feature across multiple studies [1], makes this compound a representative member of the higher-activity tier of benzimidazolium salts, suitable for use as a positive control or benchmark in screening cascades.

Quote Request

Request a Quote for 3-benzyl-5,6-dimethyl-1-(4-nitrobenzyl)-3H-benzimidazol-1-ium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.